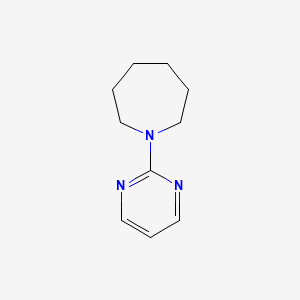

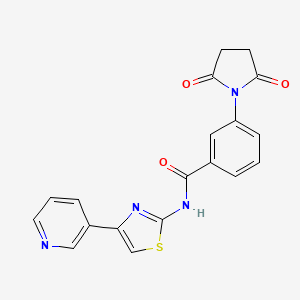

![molecular formula C12H21N5 B2457389 2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine CAS No. 1712870-30-8](/img/structure/B2457389.png)

2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyrimidine and piperidine . It is used in the synthesis of various other compounds .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,5,6-trichloro pyrimidine with 2- (dimethylphosphonino) aniline in the presence of anhydrous potassium carbonate . The reaction is carried out at 60 °C for 4 hours .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring attached to a piperidine ring via a methylene bridge . The piperidine ring also carries a dimethylamino group .Chemical Reactions Analysis

In the synthesis of related compounds, 2,4-Dichloro-5-methylpyrimidine can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . This reaction requires dioxane as a solvent .Scientific Research Applications

2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine(4-dimethylaminomethylpiperidin-1-yl)pyrimidine-4-amine has a variety of applications in scientific research. It is used as a reagent in the synthesis of biologically active compounds, such as kinase inhibitors, antifungal agents, and antiviral agents. It is also used as a starting material for the synthesis of other compounds, such as aldehydes, amines, and alcohols. Additionally, it is used as a catalyst in the synthesis of peptides and proteins.

Mechanism of Action

2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine(4-dimethylaminomethylpiperidin-1-yl)pyrimidine-4-amine has a wide range of mechanisms of action, depending on the application. In the synthesis of biologically active compounds, it acts as a reagent, reacting with other molecules to form the desired product. In the synthesis of other compounds, it acts as a catalyst, increasing the reaction rate and improving the yield. In the synthesis of peptides and proteins, it acts as an enzyme, catalyzing the formation of the desired peptide or protein.

Biochemical and Physiological Effects

This compound(4-dimethylaminomethylpiperidin-1-yl)pyrimidine-4-amine is not known to have any direct biochemical or physiological effects. However, the compounds it is used to synthesize may have a variety of biochemical and physiological effects, depending on the application.

Advantages and Limitations for Lab Experiments

2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine(4-dimethylaminomethylpiperidin-1-yl)pyrimidine-4-amine has several advantages for lab experiments. It is relatively inexpensive and readily available, making it a cost-effective reagent for synthesizing a variety of compounds. It is also easy to use, with a simple two-step synthesis process. Additionally, it can be used as a catalyst in the synthesis of peptides and proteins, making it a useful tool for biochemistry experiments. The main limitation of this compound is that it is not very stable, with a half-life of only a few hours.

Future Directions

In the future, 2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine(4-dimethylaminomethylpiperidin-1-yl)pyrimidine-4-amine could be used to synthesize a variety of new compounds with novel properties. It could also be used in the synthesis of peptides and proteins with different structures and functions. Additionally, it could be used to develop new catalysts with improved stability and reactivity. Finally, it could be used to develop new methods for synthesizing compounds with greater efficiency and selectivity.

Synthesis Methods

2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine(4-dimethylaminomethylpiperidin-1-yl)pyrimidine-4-amine can be synthesized in a two-step process. In the first step, 4-dimethylaminomethylpiperidine is reacted with pyrimidine in the presence of an acid catalyst to form 4-dimethylaminomethylpiperidin-1-ylpyrimidine. In the second step, the intermediate product is reacted with ammonia to form this compound(4-dimethylaminomethylpiperidin-1-yl)pyrimidine-4-amine.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that piperidine derivatives, which this compound is a part of, are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Cellular Effects

Some related compounds have shown promising results in vitro, including anti-proliferative activities against leukemia cell lines .

Molecular Mechanism

Related compounds have been found to bind to ctDNA via intercalation .

Temporal Effects in Laboratory Settings

It is recommended to store similar compounds in a dark place, in an inert atmosphere, at room temperature .

Metabolic Pathways

Phosphorilation is a regular process in cellular signal transduction that regulates many important cellular activities such as cell division, survival and apoptosis .

Properties

IUPAC Name |

2-[4-[(dimethylamino)methyl]piperidin-1-yl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5/c1-16(2)9-10-4-7-17(8-5-10)12-14-6-3-11(13)15-12/h3,6,10H,4-5,7-9H2,1-2H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFZQZPMRLLIFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN(CC1)C2=NC=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

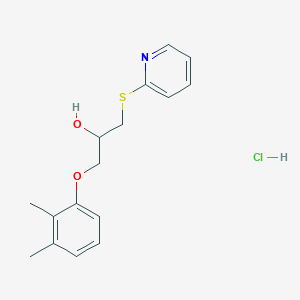

![1,3-Dimethyl-8-[methyl-(phenylmethyl)amino]-7-[2-(2-pyrimidinylthio)ethyl]purine-2,6-dione](/img/structure/B2457308.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methylbenzamide](/img/structure/B2457312.png)

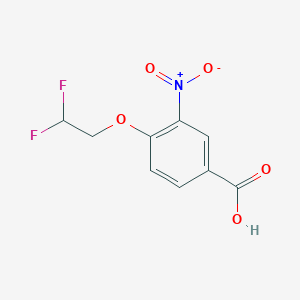

![Ethyl 3-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2457315.png)

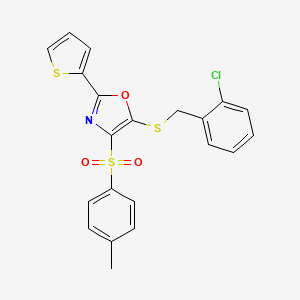

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2457321.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2457324.png)

![[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester](/img/structure/B2457325.png)

![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2457326.png)